4-TERT-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
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Description
This compound belongs to the class of organic compounds known as phenylquinolines . These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group .
Synthesis Analysis
The synthesis of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, involves a reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine .Molecular Structure Analysis
The compound crystallizes in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit .Chemical Reactions Analysis
The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .Scientific Research Applications
Coordination Chemistry and Nucleases
One study focuses on the reaction between 2-picolylamine and sulfonyl chlorides, leading to the formation of compounds like 4-tert-butyl-N-(2-pyridin-2-ilmethyl)benzenesulfonamide. These compounds interact with Cu(II) salts to form coordination compounds with distorted tetrahedral environments. The complexes have been explored for their potential as chemical nucleases, leveraging reactive oxygen species for DNA cleavage (Macías et al., 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, the application of sulfonamide derivatives extends to the exploration of endothelin receptor antagonists for the prevention of vasospasm induced by subarachnoid hemorrhage. Compounds like bosentan, which contain the 4-tert-butyl-N-[(2-pyridin-4-ylethyl)benzenesulfonamide] moiety, have been evaluated for their efficacy in reducing cerebral constriction, showcasing the therapeutic potential of these molecules (Zuccarello et al., 1996).
Catalysis
The use of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine demonstrates its role in catalysis, particularly in the oxidation of olefins. This application highlights the solubility, stability, and efficiency of such compounds in catalytic processes, offering insights into the design of potential oxidation catalysts (Işci et al., 2014).
Crystal Structure Analysis
Research on the crystal structure of similar compounds, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, provides valuable information on molecular interactions and structural characteristics. These studies contribute to our understanding of the material's properties and potential applications in various scientific fields (Balu & Gopalan, 2013).
Properties
IUPAC Name |
4-tert-butyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)15-4-6-16(7-5-15)22(20,21)19-13-10-14-8-11-18-12-9-14/h4-9,11-12,19H,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKQJUYUFFZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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